(S)-2-Amino-2-(thiophen-3-yl)acetic acid

描述

(S)-3-Thienylglycine is a thienyl-containing amino acid. It has been used as an affinity ligand to adsorb IgM and IgG antibodies from isolated human plasma.

生物活性

(S)-2-Amino-2-(thiophen-3-yl)acetic acid, commonly referred to as R-ATAA, is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

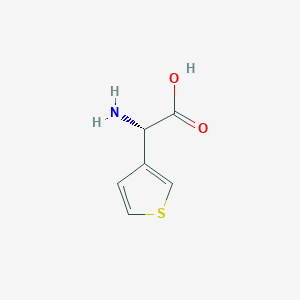

This compound has the molecular formula and features both an amino group and a carboxylic acid group typical of amino acids. The presence of a thiophene ring at the 3-position contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that compounds with thiophene rings can disrupt bacterial cell membranes or inhibit essential enzymes, leading to their effectiveness against various pathogens. The specific mechanisms include:

- Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, causing leakage of cellular contents.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity , comparable to established antioxidants like ascorbic acid. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

3. Potential Anticancer Effects

Recent studies have explored the anticancer potential of this compound. In vitro assays have been conducted on various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The results indicate that this compound may inhibit tumor growth effectively.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Metabolic Pathway Regulation : The compound could modulate metabolic pathways linked to anabolic hormone release, suggesting a role in metabolic health.

Case Studies

Several studies have documented the effects of this compound:

科学研究应用

Medicinal Chemistry

(S)-2-Amino-2-(thiophen-3-yl)acetic acid has been investigated for its role as a pharmaceutical intermediate. Its structure resembles that of glycine, which is significant in the synthesis of various bioactive compounds. The thiophene ring enhances its potential interactions with biological targets.

Drug Development

Research indicates that this compound may influence neurotransmitter systems, particularly in modulating the release of anabolic hormones. This property makes it a candidate for developing drugs aimed at metabolic disorders and conditions related to neurotransmission .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules with potential therapeutic effects. For example, derivatives of this compound have been synthesized to explore their pharmacological profiles .

Neurobiology

The interaction of this compound with neurotransmitter receptors has been a focus of research. Its structural similarity to glycine allows it to engage with receptors involved in central nervous system functions.

Modulation of Neurotransmission

Studies have shown that this amino acid derivative can affect neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Biochemical Research

In biochemical studies, this compound has been utilized to investigate metabolic pathways and enzyme interactions.

Enzyme Inhibition Studies

The compound's ability to inhibit certain enzymes has been explored, which could lead to the development of new therapeutic agents targeting metabolic diseases .

Research continues to explore the full potential of this compound in various fields:

Case Study: Neurotransmitter Modulation

A study highlighted its role in enhancing the release of certain neurotransmitters in animal models, indicating its potential for developing antidepressant therapies .

Future Research

Future investigations may focus on synthesizing novel derivatives to enhance efficacy and reduce side effects while exploring broader applications in pharmacology and biochemistry.

属性

IUPAC Name |

(2S)-2-amino-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBBSAQOQTNGF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。